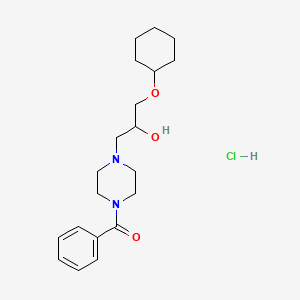
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound is known for its selective inhibition of the T790M mutation, which is a common resistance mechanism in NSCLC patients who have previously been treated with EGFR inhibitors.
作用机制
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide selectively targets the T790M mutation in the EGFR gene, which is a common resistance mechanism in NSCLC patients who have previously been treated with EGFR inhibitors. By inhibiting this mutation, 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide is able to effectively block the signaling pathway that drives the growth and proliferation of cancer cells.
Biochemical and physiological effects:
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide has been shown to have a favorable safety profile in clinical trials, with the most common side effects being mild to moderate and easily manageable. These side effects include diarrhea, rash, nausea, and fatigue. In terms of efficacy, 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide has demonstrated a high response rate and a prolonged progression-free survival in patients with T790M-positive advanced NSCLC.
实验室实验的优点和局限性
One of the main advantages of using 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in lab experiments is its high selectivity and potency for the T790M mutation. This allows for a more targeted approach to studying the effects of EGFR inhibition on cancer cells. However, one limitation of using 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in lab experiments is its high cost, which may limit its availability to some researchers.
未来方向
There are several potential future directions for the development and use of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in the treatment of NSCLC. One direction is to explore the use of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in combination with other targeted therapies or immunotherapies to further improve treatment outcomes. Another direction is to investigate the potential use of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in other cancer types that harbor the T790M mutation. Finally, ongoing research is focused on identifying new resistance mechanisms and developing new drugs that can overcome these mechanisms and improve treatment outcomes for NSCLC patients.
合成方法
The synthesis of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide involves several steps, including the preparation of the key intermediate, 2-chloro-5-nitro-N-(2-pyridinylmethyl)benzamide, which is then reduced to the corresponding aniline derivative. This aniline derivative is then reacted with 1-azepanesulfonyl chloride to yield 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide.
科学研究应用
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In a phase I clinical trial, 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide demonstrated a high response rate in patients with T790M-positive advanced NSCLC who had progressed after previous EGFR inhibitor therapy. Subsequent phase II and III trials confirmed the efficacy of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in this patient population.
属性
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-18-9-8-16(27(25,26)23-11-5-1-2-6-12-23)13-17(18)19(24)22-14-15-7-3-4-10-21-15/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNNOAJMGWJPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-furylmethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)
![2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)
![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)

![allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5202557.png)
![methyl 4-(4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5202565.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B5202571.png)
![1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B5202577.png)